1,3-Dimethyl-6-dimethoxymethyluracil
Description
1,3-Dimethyl-6-dimethoxymethyluracil is a substituted uracil derivative characterized by a dimethoxymethyl group at the 6-position of the pyrimidine ring, alongside methyl groups at the 1- and 3-positions. The dimethoxymethyl moiety likely arises from acetalization of a 6-formyl intermediate (e.g., 1,3-dimethyl-6-formyluracil ), a common strategy to protect aldehyde groups in organic synthesis. This modification enhances stability compared to aldehyde-containing analogs, making it valuable in pharmaceutical and agrochemical research where hydrolytic resistance is critical.
Properties
CAS No. |
134924-81-5 |
|---|---|
Molecular Formula |
C9H14N2O4 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
6-(dimethoxymethyl)-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H14N2O4/c1-10-6(8(14-3)15-4)5-7(12)11(2)9(10)13/h5,8H,1-4H3 |
InChI Key |
RTIAKKXZTFCBGR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)C(OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-6-dimethoxymethyluracil typically involves the alkylation of uracil derivatives. One common method includes the reaction of 1,3-dimethyluracil with formaldehyde and methanol under acidic conditions to introduce the dimethoxymethyl group at position 6 .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. For instance, the use of impinging stream reactors allows for rapid mixing and reaction of the starting materials, leading to higher yields and better control over the particle size distribution of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-6-dimethoxymethyluracil can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding uracil derivatives with different functional groups.
Reduction: Reduction reactions can modify the dimethoxymethyl group to other functional groups.
Substitution: Nucleophilic substitution reactions can replace the dimethoxymethyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated uracil derivatives, while substitution reactions can produce a variety of substituted uracils .
Scientific Research Applications
1,3-Dimethyl-6-dimethoxymethyluracil has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-6-dimethoxymethyluracil involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in nucleic acid synthesis, thereby exerting antiviral or anticancer effects .
Comparison with Similar Compounds
6-Formyl Derivative (1,3-Dimethyl-6-formyluracil)
- Synthesis : Prepared via formylation of 1,3-dimethyluracil .
- Properties : The aldehyde group confers electrophilicity, enabling nucleophilic additions (e.g., silylation ). However, the formyl group is prone to oxidation and hydration.
- Applications : Serves as a precursor for further functionalization, such as acetal formation to yield dimethoxymethyl derivatives.
6-Cyano Derivative (1,3-Dimethyl-6-cyanouracil)
- Synthesis : Synthesized via cyanation reactions .
- Properties: The electron-withdrawing cyano group increases acidity of the N-H bond, enhancing reactivity in cycloaddition or nucleophilic substitution reactions.
- Stability : More hydrolytically stable than formyl analogs but less than dimethoxymethyl derivatives.
6-Amino Derivative (6-Amino-1,3-dimethyluracil)
- Synthesis : Derived from nitro or azido intermediates .
- Properties: The amino group enables participation in heterocyclic synthesis (e.g., triazole derivatives ). High-purity grades (≥98%) are critical for reproducible pharmaceutical research .
- Applications : Used in antioxidant studies and molecular docking experiments .
6-Methyl Derivative (1,3,6-Trimethyluracil)
- Synthesis : Direct methylation of 1,3-dimethyluracil .
- Properties : The methyl group enhances lipophilicity, improving membrane permeability. Melting point: 119–122°C .
Comparative Data Table
Reactivity and Stability Trends
- Electrophilicity: 6-Formyl > 6-Cyano > 6-Dimethoxymethyl > 6-Methyl. The dimethoxymethyl group reduces electrophilicity compared to the formyl analog, minimizing unwanted side reactions.
- Hydrolytic Stability: 6-Dimethoxymethyl > 6-Cyano ≈ 6-Methyl > 6-Formyl. The acetal group in dimethoxymethyl derivatives resists hydrolysis under physiological conditions.
- Synthetic Utility: 6-Amino derivatives are pivotal in constructing fused heterocycles , while 6-cyano and 6-formyl groups serve as intermediates for further elaboration.
Biological Activity
1,3-Dimethyl-6-dimethoxymethyluracil (DMU) is a pyrimidine derivative that has gained attention due to its unique structural features and potential biological activities. This compound is characterized by the presence of two methyl groups at positions 1 and 3, and a dimethoxymethyl group at position 6 of the uracil ring. The biological significance of DMU lies in its diverse applications in medicinal chemistry, particularly in antiviral and anticancer research.
| Property | Details |
|---|---|
| CAS No. | 134924-81-5 |
| Molecular Formula | C9H14N2O4 |
| Molecular Weight | 214.22 g/mol |
| IUPAC Name | 6-(dimethoxymethyl)-1,3-dimethylpyrimidine-2,4-dione |
| Canonical SMILES | CN1C(=CC(=O)N(C1=O)C)C(OC)OC |
The biological activity of DMU is attributed to its interaction with various molecular targets. Research indicates that DMU can modulate enzyme activity related to nucleic acid synthesis, which may lead to its antiviral and anticancer effects. The dimethoxymethyl group enhances its solubility and reactivity, allowing it to interact effectively with biological macromolecules.
Antiviral Activity
DMU has been investigated for its potential antiviral properties. Studies have shown that it can inhibit viral replication by interfering with viral polymerases, which are essential for viral RNA synthesis. This mechanism makes DMU a candidate for further development as an antiviral agent against various RNA viruses.
Anticancer Properties
Research indicates that DMU exhibits significant anticancer activity through multiple pathways:
- Inhibition of Cell Proliferation: DMU has been shown to inhibit the proliferation of cancer cell lines by inducing apoptosis (programmed cell death).
- Cell Cycle Arrest: It can cause cell cycle arrest at the G1 phase, preventing cancer cells from progressing through the cycle.
- Modulation of Signaling Pathways: DMU affects key signaling pathways involved in cancer progression, including the MAPK and PI3K/Akt pathways.
Study 1: Antiviral Efficacy
A study conducted on the effects of DMU on influenza virus demonstrated a reduction in viral titers in infected cells treated with varying concentrations of DMU. The results indicated that higher concentrations led to a more significant decrease in viral replication, suggesting a dose-dependent response.
Study 2: Anticancer Activity
In vitro studies using human breast cancer cell lines revealed that treatment with DMU resulted in a significant decrease in cell viability. Flow cytometry analysis showed an increase in apoptotic cells after DMU treatment compared to control groups. The study concluded that DMU could be a promising candidate for breast cancer therapy.
Summary of Findings Table
| Study | Biological Activity | Results |
|---|---|---|
| Influenza Virus Study | Antiviral | Dose-dependent reduction in viral titers |
| Breast Cancer Cell Lines | Anticancer | Significant decrease in cell viability and increased apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
